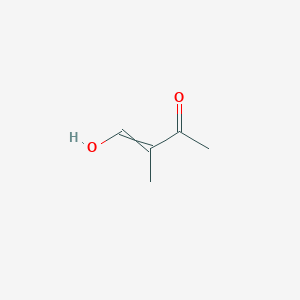

4-Hydroxy-3-methylbut-3-en-2-one

Description

Contextualization within Organic Chemistry and Enol-Ketone Systems

4-Hydroxy-3-methylbut-3-en-2-one is an organic compound that possesses both a hydroxyl (-OH) group and a ketone (C=O) group, placing it within the class of hydroxy ketones. Specifically, it is an α,β-unsaturated hydroxy ketone, also known as a hydroxy enone. The arrangement of these functional groups—a hydroxyl group attached to a carbon-carbon double bond which is in conjugation with a ketone—gives rise to its characteristic reactivity and properties.

The core of its chemical behavior is deeply rooted in the principles of enol-ketone tautomerism. libretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in the case of keto-enol tautomerism, this involves the migration of a proton and the shifting of a double bond. libretexts.orgkhanacademy.org While the equilibrium for simple ketones typically favors the keto form, the stability of the enol form can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comquora.com In this compound, the presence of the double bond and the hydroxyl group constitutes an enol-like structure that is in equilibrium with its keto tautomer, 4-hydroxy-3-methyl-2-butanone. nist.gov The interplay between these two forms is central to its reactivity, with the enol form acting as a nucleophile. masterorganicchemistry.comchemistrysteps.com

The reactivity of enols stems from their electron-rich nature, which allows them to react with electrophiles. chemistrysteps.com This process can be catalyzed by either acids or bases, which facilitate the interconversion between the keto and enol forms. libretexts.orgchemistrysteps.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon to form the enol. chemistrysteps.com Conversely, the base-catalyzed mechanism begins with the deprotonation of the alpha-carbon to form an enolate ion, which is then protonated to yield the enol. chemistrysteps.com

Historical Perspectives on Related Hydroxy-Enone Structures

The study of hydroxy ketones, often referred to as ketols, has a significant history in organic chemistry. wikipedia.org These compounds are broadly classified based on the position of the hydroxyl group relative to the ketone. wikipedia.org Alpha-hydroxy ketones, also known as acyloins, have the hydroxyl group on the carbon adjacent to the carbonyl group, while beta-hydroxy ketones, or aldols, have the hydroxyl group on the second carbon from the carbonyl group. wikipedia.org

Historically, the synthesis and reactions of these structures have been fundamental to the development of synthetic organic chemistry. For instance, the aldol (B89426) reaction, which forms β-hydroxy ketones, is a cornerstone of carbon-carbon bond formation. Similarly, the benzoin (B196080) condensation has been a classical method for synthesizing α-hydroxy ketones.

More recently, research has focused on the unique reactivity of α'-hydroxy enones, which possess a hydroxyl group on the carbon adjacent to the double bond of an enone system. These compounds can exhibit internal hydrogen bonding, which can "self-activate" the molecule for various reactions. rsc.org This has been exploited in aminocatalytic asymmetric conjugate additions, demonstrating the continued evolution of synthetic methodologies involving hydroxy-enone frameworks. rsc.org

Significance of Butenone Frameworks in Chemical Synthesis

The butenone framework, a four-carbon α,β-unsaturated ketone, is a versatile and highly valuable building block in organic synthesis. ontosight.ai Its significance stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the β-carbon of the double bond, which is susceptible to nucleophilic conjugate addition (Michael addition). This dual reactivity allows for a wide array of chemical transformations, making butenones key intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. ontosight.ainih.gov

For example, 3-buten-2-one derivatives are found in various natural products and are used in the production of fine chemicals. ontosight.ai The butenone scaffold can be modified in numerous ways, such as through aldol condensations, to introduce various substituents and functional groups. ontosight.ai The (E)-configuration, where the highest priority groups on the double bond are on opposite sides, is a common stereochemical feature. ontosight.ai

Furthermore, the butenone structure is a key component in more complex chemical entities like chalcones, which are synthesized through the condensation of an acetophenone (B1666503) with a benzaldehyde. scielo.org.bo These compounds, which contain a 1,3-diaryl-2-propen-1-one core, exhibit a wide range of biological activities. scielo.org.bo The versatility of the butenone framework is further highlighted by its use in divergent skeletal editing strategies, where reactions like amine insertion can modify the core structure of α,β-unsaturated ketones. nih.gov

Interactive Data Table: Properties of 4-Hydroxy-3-methyl-2-butanone

| Property | Value | Source |

| Molecular Formula | C5H10O2 | nist.gov |

| Molecular Weight | 102.1317 g/mol | nist.gov |

| CAS Registry Number | 3393-64-4 | nist.gov |

| Specific Gravity | 0.99300 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.43800 @ 20.00 °C | thegoodscentscompany.com |

| Boiling Point (est.) | 189.77 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 179.00 °F (81.67 °C) | thegoodscentscompany.com |

| Water Solubility (est.) | 1,000,000 mg/L @ 25 °C | thegoodscentscompany.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4-hydroxy-3-methylbut-3-en-2-one |

InChI |

InChI=1S/C5H8O2/c1-4(3-6)5(2)7/h3,6H,1-2H3 |

InChI Key |

GRYBUZVQFHGFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CO)C(=O)C |

Origin of Product |

United States |

Theoretical and Computational Investigations of 4 Hydroxy 3 Methylbut 3 En 2 One

Quantum Chemical Characterization of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Calculations for Conformer Analysis

No published studies were found that specifically detail DFT calculations for the conformer analysis of 4-Hydroxy-3-methylbut-3-en-2-one. Such studies would typically involve the identification of various possible conformations of the molecule, optimization of their geometries, and calculation of their relative energies to determine the most stable conformers.

Ab Initio Methods for Electronic Properties

There is no available research detailing the use of ab initio methods to investigate the electronic properties of this compound. This type of analysis would provide insights into the molecule's electronic distribution, molecular orbitals, and other fundamental electronic characteristics.

Spectroscopic Property Prediction through Computational Methodologies

Theoretical Vibrational Spectra (Infrared and Raman)

A comprehensive theoretical analysis of the vibrational spectra of this compound, including calculated frequencies and intensities for both Infrared and Raman spectroscopy, has not been found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

While experimental NMR data may exist in the context of synthetic procedures, dedicated studies on the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound are not available.

Molecular Dynamics Simulations and Conformational Landscape Analysis

No publications were identified that report on the use of molecular dynamics simulations to explore the conformational landscape and dynamic behavior of this compound over time.

Reaction Pathway Modeling and Transition State Characterization

Theoretical and computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involving this compound. By modeling reaction pathways and characterizing the associated transition states, researchers can gain insights into the kinetics and thermodynamics that govern its transformations.

One area of investigation has been its reaction with N-arylsulfonohydrazides. nih.gov The reaction between the sodium salt of this compound and various N-(2-(benzo[d]thiazole-2-yl)acetyl)arylsulfonohydrazides in the presence of piperidine (B6355638) acetate (B1210297) has been studied to yield N-arylsulfonylpyridone derivatives. acs.org Computational analysis suggests a multi-step mechanism for analogous reactions. acs.org

| Step | Description | Intermediate/Product |

| 1 | Reaction of N-arylsulfonohydrazides with the sodium salt of this compound. | Intermediate compounds (9a-f in the study). nih.gov |

| 2 | Formation of the final N-arylsulfonylpyridone derivatives. | N-arylsulfonylpyridones (10a-f in the study). nih.gov |

Table 1: Proposed reaction steps for the formation of N-arylsulfonylpyridones from this compound. nih.gov

Further studies have explored the reactivity of related unsaturated keto compounds in similar condensation reactions, highlighting the utility of computational modeling in predicting reaction outcomes and understanding complex organic transformations. nih.govacs.org While detailed computational data on the transition state geometries (e.g., bond lengths and angles) for reactions directly involving this compound are not extensively published in the provided context, the mechanistic pathways are inferred from both experimental results and computational analysis of similar systems. acs.org

Synthesis and Derivatization Strategies for 4 Hydroxy 3 Methylbut 3 En 2 One

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for the construction of 4-hydroxy-3-methylbut-3-en-2-one, allowing for the precise installation of the required functional groups and the carbon skeleton. Key to these synthetic approaches are the control of regioselectivity, the strategic formation of carbon-carbon bonds, and the use of protecting groups to mask reactive sites.

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted compounds like this compound. The challenge lies in directing reagents to the desired position, for instance, in the formation of the enone system.

One strategy to control regioselectivity is through the use of sterically demanding catalysts or substrates. For example, in the rhodium(III)-catalyzed synthesis of furanone-fused isoquinolines from 4-hydroxy-2-alkynoates, the regioselectivity of the annulation is guided by the steric bulk at the C4 position of the alkynoate nih.gov. This principle of steric hindrance can be applied to direct the outcome of reactions in the synthesis of substituted butenones.

Another advanced approach involves radical-mediated reactions. A dual photoredox/cobalt catalytic system has been developed for the remote-Markovnikov-selective hydrohalogenation of allyl carboxylates. This method achieves 1,3-addition with high regioselectivity, a pattern that is not accessible through classical methods acs.org. Such innovative strategies that proceed via radical relay sequences offer new avenues for the regioselective introduction of functional groups in complex molecules acs.org.

Table 1: Examples of Regioselective Reactions in Organic Synthesis

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Furanone-fused isoquinoline (B145761) synthesis | Rh(III) catalyst | Regioselectivity guided by steric bulk | nih.gov |

| Remote-Markovnikov hydrohalogenation | Dual photoredox/cobalt catalyst | High regioselectivity for 1,3-addition | acs.org |

The construction of the carbon backbone of this compound necessitates the formation of new carbon-carbon bonds. The aldol (B89426) reaction is a powerful tool for this purpose, as it directly leads to the formation of β-hydroxy ketones libretexts.org.

A plausible synthetic route to this compound could commence with an aldol addition between acetone (B3395972) and formaldehyde. This reaction would form 4-hydroxy-2-butanone. The subsequent challenge is the introduction of the methyl group and the double bond in the correct positions.

A more direct approach would be a crossed aldol reaction between a suitable enolate and a carbonyl compound. For instance, the enolate of acetone could react with pyruvaldehyde (methylglyoxal). However, controlling the regioselectivity of this reaction can be challenging due to multiple possible enolization sites and self-condensation.

A well-established method for forming α,β-unsaturated ketones is the aldol condensation, which involves the initial aldol addition followed by dehydration youtube.com. This dehydration is often promoted by heat under either acidic or basic conditions and is driven by the formation of a stable conjugated system youtube.com.

A potential multi-step synthesis could therefore involve:

Aldol Addition: Reaction of an appropriate enolate with a carbonyl compound to form a β-hydroxy ketone intermediate.

Dehydration: Elimination of water from the β-hydroxy ketone to generate the α,β-unsaturated ketone.

Functional Group Interconversion: Further modifications to install the final hydroxyl and methyl groups if not already present in the initial building blocks.

Intramolecular aldol reactions are also a powerful strategy for the formation of cyclic systems, where five- and six-membered rings are generally preferred libretexts.org.

Given the presence of both a hydroxyl and a ketone functional group, protecting group chemistry is often indispensable in the synthesis of this compound to prevent undesired side reactions pressbooks.pubwikipedia.org. The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal pressbooks.pub.

Protecting the Hydroxyl Group: The hydroxyl group is acidic and can interfere with basic or organometallic reagents. Common protecting groups for alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), which are stable under a variety of conditions and can be removed with fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) numberanalytics.com. Acetals can also be used to protect hydroxyl groups slideshare.net.

Protecting the Ketone Group: The carbonyl group is electrophilic and susceptible to attack by nucleophiles. If a reaction needs to be performed elsewhere in the molecule, the ketone can be protected as an acetal (B89532) or ketal, typically by reacting it with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. These protecting groups are stable to basic and nucleophilic conditions and can be readily removed by aqueous acid hydrolysis pressbooks.pubwikipedia.org.

Orthogonal protection strategies, where multiple protecting groups that can be removed under different conditions are used, are particularly valuable in the synthesis of complex polyfunctional molecules wikipedia.orgnumberanalytics.com. This allows for the selective deprotection and reaction of different functional groups within the same molecule numberanalytics.com.

Table 2: Common Protecting Groups for Hydroxyl and Ketone Functional Groups

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions | Reference |

|---|---|---|---|---|

| Hydroxyl | Silyl Ether (e.g., TBDMS) | Silyl chloride, base (e.g., imidazole) | Fluoride source (e.g., TBAF) | numberanalytics.com |

| Hydroxyl | Acetal | Dihydropyran, acid catalyst | Aqueous acid | slideshare.net |

| Ketone | Acetal/Ketal | Diol (e.g., ethylene glycol), acid catalyst | Aqueous acid | pressbooks.pubwikipedia.org |

Enzymatic Synthesis Approaches for Structural Analogs and Derivatives

Biocatalysis offers an environmentally benign and highly selective alternative to classical chemical synthesis. Enzymes operate under mild conditions and can exhibit high levels of stereo- and regioselectivity, making them attractive for the synthesis of chiral molecules .

The synthesis of β-hydroxy ketones, the key structural motif in the precursors to hydroxy-enones, can be achieved through enzymatic aldol additions. Aldolases are enzymes that catalyze the formation of carbon-carbon bonds with high stereocontrol. For example, mimicking type II aldolases with a combination of a chiral prolinamide and zinc triflate can catalyze the direct aldol reaction to produce chiral β-hydroxy ketones in aqueous media with high yields and enantiomeric excess nih.gov. Threonine aldolases have also been employed for the synthesis of α-amino-β-hydroxy acids nih.gov.

Redox enzymes are also valuable in the synthesis of hydroxy ketones. Butanediol dehydrogenase from Bacillus clausii has been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to the corresponding α-hydroxy ketones nih.gov. Such enzymatic reductions can provide access to enantiomerically enriched building blocks for further synthesis nih.gov. Chemoenzymatic approaches, which combine chemical and enzymatic steps, can be powerful strategies. For instance, a chemoenzymatic synthesis of cyclic hydroxy enones has been developed involving a chemical acetoxylation followed by an enzyme-mediated hydrolysis .

Derivatization Reactions and Synthetic Transformations

The functional groups of this compound allow for a variety of subsequent chemical modifications, enabling the synthesis of a diverse range of derivatives.

The hydroxyl group of this compound, being an allylic alcohol, can undergo a range of derivatization reactions. These transformations are useful for altering the molecule's physical and chemical properties or for preparing it for further synthetic steps.

Acetylation: A common derivatization is acetylation, the introduction of an acetyl group, which converts the alcohol to an acetate (B1210297) ester wikipedia.org. This can be achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine. Interestingly, highly regioselective acetylation of primary hydroxyl groups can be achieved using acetic acid at elevated temperatures, which can be advantageous in avoiding complex protection-deprotection sequences nih.gov. For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions which protonate the amino group, preventing its acylation nih.gov.

Other Esterifications: Besides acetylation, other acyl groups can be introduced using the corresponding acyl chlorides or anhydrides nih.gov. Derivatization to picolinates (esters of picolinic acid) has been used to facilitate the HPLC analysis of secondary alcohols on chiral stationary phases researchgate.net.

Silylation: The hydroxyl group can be converted to a silyl ether by reaction with a silyl halide, such as trimethylsilyl chloride or tert-butyldimethylsilyl chloride. This reaction is often used for protection or to increase the volatility of the compound for gas chromatography analysis libretexts.org.

Table 3: Common Derivatization Reactions for Hydroxyl Groups

| Reaction | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetate ester | Protection, property modification | wikipedia.org |

| Picolinoylation | Picolinoyl chloride | Picolinate ester | Chiral HPLC analysis | researchgate.net |

Reactions at the Enone Moiety

The enone functionality of this compound is characterized by a conjugated system where the carbon-carbon double bond is activated by the adjacent carbonyl group. This electronic arrangement makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction, famously known as the Michael addition. wikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone for the derivatization of this compound.

Michael Addition Reactions:

The Michael addition is a widely employed carbon-carbon bond-forming reaction in which a nucleophile, known as a Michael donor, adds to the β-carbon of an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the case of this compound, a variety of soft nucleophiles can be utilized as Michael donors. These include enolates derived from β-dicarbonyl compounds, amines, and thiols. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-addition product. wikipedia.org The choice of nucleophile and reaction conditions can significantly influence the outcome of the reaction, allowing for the introduction of a wide range of substituents.

A conceptually similar and relevant transformation is the oxa-Michael addition, where an oxygen nucleophile adds to the conjugated system. For instance, studies on the structurally related 4-hydroxy-2-pyrones have demonstrated their efficacy as nucleophilic partners in oxa-Michael additions to activated alkynes, such as propiolate esters. beilstein-journals.org These reactions, often catalyzed by a base like triethylamine, proceed under mild conditions to afford vinyl ethers in good yields. beilstein-journals.org This suggests that this compound could undergo similar reactions with suitable electrophiles.

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reference |

| Enolates (e.g., from malonates) | α,β-Unsaturated Ketone | 1,5-Dicarbonyl Compound | wikipedia.orgmasterorganicchemistry.com |

| Amines | α,β-Unsaturated Ketone | β-Amino Ketone | masterorganicchemistry.com |

| Thiols | α,β-Unsaturated Ketone | β-Thio Ketone | masterorganicchemistry.com |

| 4-Hydroxy-2-pyrones (analogous) | Propiolate Esters | Functionalized 2-pyronyl ethers | beilstein-journals.org |

Diels-Alder Reactions:

The enone moiety of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This powerful reaction forms a six-membered ring by reacting a conjugated diene with a double or triple bond (the dienophile). The presence of the electron-withdrawing acetyl group in this compound enhances its reactivity as a dienophile. organic-chemistry.org

The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the substituents on the dienophile being retained in the cyclohexene (B86901) product. masterorganicchemistry.com By reacting this compound with various dienes, a wide array of substituted cyclohexene derivatives can be synthesized, which can serve as precursors for more complex molecules. The regioselectivity of the reaction with unsymmetrical dienes is also a key consideration, often leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com

A variation of this reaction is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. sigmaaldrich.com This provides a direct route to six-membered heterocyclic rings. Given its structure, this compound could potentially react with heterodienes to form various heterocyclic scaffolds.

| Diene | Dienophile | Product Type | Reference |

| Conjugated Diene | This compound | Substituted Cyclohexene | organic-chemistry.orgmasterorganicchemistry.com |

| Heterodiene | This compound | Six-membered Heterocycle | sigmaaldrich.com |

Formation of Complex Chemical Scaffolds from this compound

The reactivity of this compound makes it a valuable starting material for the construction of complex chemical scaffolds, including polycyclic and heterocyclic systems. These scaffolds are often found in biologically active natural products and medicinally relevant compounds.

Tandem and Domino Reactions:

The multiple functional groups in the derivatives of this compound allow for the design of tandem or domino reaction sequences. For instance, a Michael addition can be followed by an intramolecular aldol condensation, a sequence known as the Robinson annulation, to construct a new six-membered ring fused to the initial scaffold. While direct examples with this compound are not prevalent in the searched literature, the principle is well-established with similar α,β-unsaturated ketones. wikipedia.org

Synthesis of Spiro Compounds:

Spiro compounds, which contain two rings connected by a single common atom, are an important class of molecules in medicinal chemistry. nih.gov The ketone functionality in derivatives of this compound can serve as a handle for the construction of spirocyclic systems. For example, condensation with a bifunctional reagent can lead to the formation of a heterocyclic ring spiro-fused at the carbon of the original carbonyl group. The synthesis of spirooxindoles via [3+2] cycloaddition reactions of chalcones with azomethine ylides showcases a relevant strategy for creating such complex architectures. mdpi.com

Synthesis of Fused Heterocyclic Scaffolds:

The strategic functionalization of this compound opens avenues for the synthesis of fused heterocyclic scaffolds. For example, a derivative formed through a Michael addition could possess a newly introduced functional group that can then react with the existing hydroxyl or ketone moiety to form a new ring.

A notable example of complex scaffold formation is the synthesis of tetracyclic fused systems through a (3+2) cycloaddition reaction. While not starting directly from this compound, a similar principle can be envisioned. In a documented synthesis, complex tetracyclic fused scaffolds are formed in a single step through the (3+2) cycloaddition of azomethine ylides. This reaction proceeds with high diastereoselectivity and can tolerate a variety of substituents, highlighting the power of cycloaddition reactions in rapidly building molecular complexity.

| Precursor Strategy | Reaction Type | Resulting Scaffold | Key Features |

| Michael Adduct Cyclization | Intramolecular Aldol Condensation | Fused Carbocyclic Ring | Forms a new six-membered ring. |

| Ketone Derivatization | Condensation/Cycloaddition | Spiro-heterocycle | Two rings share a common atom. nih.govmdpi.com |

| Cycloaddition Reactions | [3+2] Cycloaddition | Fused Tetracyclic System | High diastereoselectivity and complexity. |

Reaction Mechanisms and Reactivity of 4 Hydroxy 3 Methylbut 3 En 2 One

Tautomerism Studies of the Enol-Ketone System

The core of 4-Hydroxy-3-methylbut-3-en-2-one's chemistry is its participation in keto-enol tautomerism. This equilibrium is a dynamic process where the proton and the double bond positions are interchanged between the keto form (3-methyl-2,4-butanedione) and the enol form (this compound). masterorganicchemistry.com The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. masterorganicchemistry.com

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. missouri.eduresearchgate.netasu.edu Generally, for β-dicarbonyl compounds, the equilibrium shifts toward the keto tautomer as the polarity of the solvent increases. missouri.eduresearchgate.netasu.edu This is often attributed to the fact that polar solvents can disrupt the internal hydrogen bond of the enol form and can better solvate the more polar keto form. masterorganicchemistry.commissouri.edu In non-polar solvents, the enol form, stabilized by the intramolecular hydrogen bond, is often the major species. masterorganicchemistry.com

Table 1: Effect of Solvent on the Tautomeric Equilibrium of Representative β-Diketones

| Compound | Solvent | % Keto Form | % Enol Form | Reference |

| Acetylacetone | Carbon Tetrachloride (CCl₄) | 8 | 92 | missouri.edu |

| Acetylacetone | Chloroform (CDCl₃) | 16 | 84 | missouri.edu |

| Acetylacetone | Acetone (B3395972) | 27 | 73 | missouri.edu |

| Acetylacetone | Water (H₂O) | 80 | 20 | missouri.edu |

| 3-Chloro-2,4-pentanedione | Chloroform-d (CDCl₃) | 48 | 52 | ed.gov |

This table is generated based on data for representative β-diketones to illustrate the general solvent effect. Specific, comprehensive data for 3-methyl-2,4-butanedione was not available in the search results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol tautomerism because the interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each tautomer. ed.govmissouri.eduasu.edu In the ¹H NMR spectrum of 3-methyl-2,4-pentanedione (B1204033), the keto form would show a characteristic signal for the methine proton (CH), while the enol form (this compound) displays a signal for the enolic hydroxyl proton (OH), often at a downfield chemical shift (e.g., >15 ppm) due to the strong intramolecular hydrogen bond. mdpi.com

Deuterium (B1214612) isotope effects on NMR chemical shifts serve as a sensitive probe for investigating tautomeric equilibria and hydrogen bonding. mdpi.comruc.dkruc.dk When the acidic enolic proton is replaced with deuterium, subtle but measurable changes in the ¹³C chemical shifts of the neighboring carbons occur. mdpi.comruc.dk These isotope effects can help confirm the presence of a tautomeric equilibrium. For example, deuteration at the central carbon (C3) provides direct evidence of the equilibrium between the keto and enol forms. mdpi.com Furthermore, studies on other β-dicarbonyls have shown that deuterium substitution can slightly shift the equilibrium, typically weakening the intramolecular hydrogen bond in the enol form. researchgate.net This technique is particularly valuable for studying these systems in both solution and the solid state. ruc.dk

Electrophilic and Nucleophilic Reactions of the Enone System

The dual reactivity of the this compound/3-methyl-2,4-butanedione system allows it to react with both electrophiles and nucleophiles.

Nucleophilic Character : The enol form, and more so its conjugate base (the enolate), is nucleophilic at the C3 carbon. masterorganicchemistry.com This allows for reactions with various electrophiles. A key reaction is the C-alkylation or C-acylation at the central carbon. For instance, 3-methyl-2,4-pentanedione can participate in asymmetric substitution reactions, highlighting its utility as a nucleophile in synthesis. sigmaaldrich.comfishersci.cachemicalbook.com

Electrophilic Character : The carbonyl carbons of the keto form are electrophilic and susceptible to attack by nucleophiles. These reactions include additions, condensations with amines and hydrazines to form heterocycles (e.g., pyrazoles, isoxazoles), and reductions.

Oxidative and Reductive Transformations

The enone system can undergo both oxidation and reduction at several sites.

Oxidation : The double bond of the enol form is susceptible to oxidative cleavage, for example, by ozonolysis, which would break the C=C bond to yield smaller carbonyl-containing fragments. researchgate.net The ketone groups can undergo Baeyer-Villiger oxidation with peracids to form esters, a common reaction for ketones. acs.org The aerobic oxidation of 3-methyl-2,4-pentanedione promoted by peroxynitrite has also been reported. sigmaaldrich.comchemicalbook.com Additionally, β-hydroxy ketones can be oxidized to β-diketones, representing the reverse of a reductive transformation. organic-chemistry.org

Reduction : The carbonyl groups of the keto tautomer can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the related 3-methyl-2-butanone (B44728) to 3-methyl-2-butanol (B147160) has been described, suggesting a similar transformation is feasible for the diketone, which would yield 3-methyl-2,4-pentanediol. chegg.com Catalytic hydrogenation can also be employed, which may reduce the carbonyl groups and/or the carbon-carbon double bond of the enol form, depending on the catalyst and reaction conditions.

Cyclization and Rearrangement Pathways

β-Dicarbonyl compounds are versatile precursors for the synthesis of various cyclic and heterocyclic systems.

Cyclization : 3-Methyl-2,4-butanedione can react with bifunctional reagents to form heterocycles. For example, reaction with hydrazine (B178648) or its derivatives would yield pyrazoles, while reaction with hydroxylamine (B1172632) would produce isoxazoles. These condensation reactions are classic transformations of β-diketones.

Rearrangement : The α-hydroxy-β-diketone moiety, which could be formed from 3-methyl-2,4-butanedione via α-hydroxylation, is known to undergo complex skeletal rearrangements. researchgate.net These rearrangements can be triggered thermally or by acid/base catalysis and can lead to the formation of lactones or other rearranged carbon skeletons. researchgate.net While not a direct reaction of the title compound, it illustrates a potential rearrangement pathway for its derivatives.

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 3 Methylbut 3 En 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the characterization of 4-Hydroxy-3-methylbut-3-en-2-one, offering precise information about its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental data on the chemical environment of each proton and carbon atom within the molecule. chemicalbook.comchemicalbook.com In ¹H NMR, the signals corresponding to the different protons can be assigned based on their chemical shifts (δ), multiplicities, and coupling constants (J). chemicalbook.com For instance, the protons of the methyl group adjacent to the carbonyl typically appear as a singlet, while the methylene (B1212753) and methine protons exhibit more complex splitting patterns due to spin-spin coupling. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. chemicalbook.com The carbonyl carbon is characteristically found at a low field (downfield), while the other carbons resonate at higher fields (upfield). chemicalbook.com

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) establishes proton-proton couplings within the molecule, identifying which protons are adjacent to each other. youtube.comsdsu.edu This is crucial for tracing the carbon chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). libretexts.orgcolumbia.edu

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.7 | d | ~6.0 | ~65 |

| 2 | ~2.7 | m | - | ~50 |

| 3 | - | - | - | ~210 |

| 4 | ~2.2 | s | - | ~25 |

| 5 | ~1.1 | d | ~7.0 | ~15 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Isotope labeling, where atoms like hydrogen or carbon are replaced with their heavier isotopes (e.g., ²H or ¹³C), is a powerful tool for studying reaction mechanisms and biosynthetic pathways involving this compound. nih.gov By introducing labeled precursors, researchers can trace the metabolic fate of these atoms and elucidate the enzymatic transformations that lead to the formation of the compound. nih.gov Deuterium (B1214612) (²H) labeling, in particular, can provide insights into stereochemical aspects of reactions and help to clarify ambiguous assignments in ¹H NMR spectra. snnu.edu.cn

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present. nih.govconicet.gov.ar

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. chemicalbook.com A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O stretching of the ketone functionality. chemicalbook.com C-H stretching and bending vibrations are also observed in their respective regions.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=C bond, if present in a tautomeric form, and the C-C backbone would show characteristic signals.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| O-H | Stretching | 3500-3200 (broad) |

| C=O | Stretching | 1725-1705 |

| C-H | Stretching | 3000-2850 |

| C-O | Stretching | 1260-1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. guidechem.comnist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) provides the exact molecular mass. chemguide.co.uk The molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of this fragmentation pattern provides valuable structural information. libretexts.orglibretexts.org Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org The masses of the observed fragment ions can be used to deduce the structure of the original molecule. youtube.com

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 102 | [C₅H₁₀O₂]⁺ (Molecular Ion) | - |

| 87 | [M - CH₃]⁺ | CH₃• |

| 71 | [M - CH₂OH]⁺ | CH₂OH• |

| 59 | [CH(OH)CH₃]⁺ | C₃H₅O• |

| 43 | [CH₃CO]⁺ | C₂H₅O₂• |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. The position and intensity of this absorption can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

Biochemical and Biological Significance of Structural Analogs and Derivatives of 4 Hydroxy 3 Methylbut 3 En 2 One

Role of Isoprenoid Precursors in Biological Pathways

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to produce IPP and DMAPP. nih.govresearchgate.net These five-carbon units are the universal precursors for the synthesis of all isoprenoid compounds. jst.go.jpresearchgate.net

Integration within the Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is a seven-enzyme metabolic route. researchgate.net A key intermediate in this pathway is (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) (HMBPP), a structural analog of 4-hydroxy-3-methylbut-3-en-2-one. The pathway commences with the formation of 1-deoxy-D-xylulose-5-phosphate (DXP) from pyruvate and glyceraldehyde 3-phosphate, a reaction catalyzed by DXP synthase (DXS). nih.gov DXP is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR). researchgate.net Subsequent enzymatic steps lead to the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP). nih.gov The penultimate step, catalyzed by HMBPP synthase (IspG), involves the reductive ring-opening of MEcPP to form HMBPP. nih.govwikipedia.org The final step, catalyzed by HMBPP reductase (IspH), converts HMBPP into a mixture of IPP and DMAPP. nih.govnih.gov

Table 1: Key Intermediates and Enzymes in the MEP Pathway

| Intermediate | Enzyme | Enzyme Commission (EC) Number |

| 1-deoxy-D-xylulose-5-phosphate (DXP) | DXP synthase (DXS) | 2.2.1.7 |

| 2-C-methyl-D-erythritol-4-phosphate (MEP) | DXP reductoisomerase (DXR/IspC) | 1.1.1.267 |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) | MEP cytidylyltransferase (IspD) | 2.7.7.60 |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) | CDP-ME kinase (IspE) | 2.7.1.148 |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | MEcPP synthase (IspF) | 4.6.1.12 |

| (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) | HMBPP synthase (IspG/GcpE) | 1.17.7.1 |

| Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | HMBPP reductase (IspH/LytB) | 1.17.7.4 |

Biosynthesis of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The final step of the MEP pathway is the simultaneous formation of IPP and DMAPP from HMBPP, catalyzed by the enzyme HMBPP reductase, also known as IspH or LytB. nih.govwikipedia.org This reductive dehydroxylation is a crucial step, as it provides the two fundamental five-carbon building blocks for all subsequent isoprenoid biosynthesis. frontiersin.orgproteopedia.org The ratio of IPP to DMAPP produced can vary, but it is typically around 5:1. researchgate.net While isopentenyl diphosphate isomerase (IDI) can interconvert IPP and DMAPP, the direct production of both from HMBPP by IspH is a key feature of the MEP pathway. nih.govoup.com

Enzymatic Transformations of Related Hydroxy-Butenyl Derivatives

The final two steps of the MEP pathway are catalyzed by two iron-sulfur-containing enzymes, IspG and IspH. nih.gov These enzymes are responsible for the conversion of the cyclic intermediate MEcPP into the universal isoprenoid precursors IPP and DMAPP.

4-Hydroxy-3-methylbut-2-en-1-yl Diphosphate Synthase (IspG/GcpE, EC 1.17.7.1) Activity and Mechanism

The enzyme 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, commonly known as IspG or GcpE, catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP). wikipedia.orgnih.gov This reaction involves a reductive ring-opening of the cyclic diphosphate and the removal of a hydroxyl group, requiring a total of two electrons. nih.gov IspG is an oxidoreductase that utilizes a [4Fe-4S] cluster in its active site to facilitate this transformation. nih.govnih.gov The reaction is essential for the progression of the MEP pathway and is a key target for the development of antimicrobial agents. nih.gov Studies have shown that the substrate, MEcPP, binds in close proximity to the [4Fe-4S] cluster, which is directly involved in the reductive elimination of the hydroxyl group. nih.gov

(E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate Reductase (IspH/LytB, EC 1.17.7.4) Structure and Catalysis

(E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase, also referred to as IspH or LytB, is the terminal enzyme of the MEP pathway. proteopedia.orgresearchgate.net It catalyzes the reductive dehydroxylation of HMBPP to produce both IPP and DMAPP. frontiersin.orgwikiwand.com The enzyme typically produces a mixture of IPP and DMAPP in a ratio of approximately 5:1. researchgate.net Structurally, IspH from Aquifex aeolicus adopts a trefoil-like structure, with each monomer in the dimer containing three α/β domains that surround a central iron-sulfur cluster. nih.gov The catalytic mechanism is thought to involve two consecutive one-electron transfers, with a high-potential iron-sulfur protein (HiPIP)-like [Fe4S4]3+-allyl anion intermediate. nih.gov

Cofactor Requirements and Active Site Characteristics (e.g., [4Fe-4S] Clusters)

Both IspG and IspH are iron-sulfur proteins that contain a [4Fe-4S] cluster at their active site, which is essential for their catalytic activity. nih.govfrontiersin.orglibretexts.org In its resting state, the cluster in IspH is a diamagnetic [4Fe-4S]2+. nih.gov Upon reduction, it forms a [4Fe-4S]+ species. nih.gov The [4Fe-4S] cluster is ligated to the protein via three highly conserved cysteine residues. nih.govfrontiersin.org The fourth, unique iron atom of the cluster is not coordinated by a cysteine and is believed to be directly involved in substrate binding and catalysis. nih.govnih.gov The oxygen sensitivity of these enzymes is attributed to the lability of their [4Fe-4S] clusters. nih.govasm.org The active site also contains highly conserved histidine and glutamate (B1630785) residues that are proposed to be involved in ligand binding and proton donation during catalysis. researchgate.net

Metabolic Pathways and Biotransformations of Related Enone Structures

The enone moiety, a reactive pharmacophore present in a wide array of natural and synthetic compounds, is a key target for metabolic transformations within biological systems. These transformations, primarily mediated by enzymes, can lead to either detoxification or bioactivation of the parent compound. The metabolic fate of enone structures, particularly α,β-unsaturated ketones structurally related to this compound, involves a variety of reactions, including reduction, oxidation, and conjugation.

One of the principal metabolic routes for α,β-unsaturated carbonyl compounds is conjugation with glutathione (B108866) (GSH). This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), typically involves the Michael addition of the thiol group of GSH to the β-carbon of the enone. This process serves as a crucial detoxification mechanism by increasing the water solubility of the electrophilic compound, thereby facilitating its excretion.

Enzymatic reduction of the carbon-carbon double bond of the enone system is another significant metabolic pathway. This reaction is often catalyzed by reductases found in various microorganisms and mammalian tissues. For instance, studies have shown that perakine (B201161) reductase from Rauvolfia species can enantioselectively reduce a range of α,β-unsaturated ketones to their corresponding chiral allylic alcohols with high enantioselectivity nih.gov. This highlights the stereospecific nature of enzymatic biotransformations.

Fungi, in particular, have demonstrated a remarkable capacity for the biotransformation of enone-containing natural products. Various fungal species can catalyze a suite of reactions, including hydroxylations, oxidations of alcohol groups to ketones, and reductions of carbonyls nih.govmdpi.com. For example, the biotransformation of ionone (B8125255) isomers, which possess an enone structure, by selected fungal strains has been shown to yield a variety of hydroxylated and other oxidized derivatives nih.gov. These transformations are often regioselective and stereoselective, producing specific metabolites that would be challenging to synthesize through conventional chemical methods. Endophytic fungi, which reside within plant tissues, are also a rich source of biocatalysts capable of mediating diverse and often novel biotransformations of complex molecules, including those with enone functionalities frontiersin.orgresearchgate.net.

The biotransformation capabilities of microorganisms extend to furanone and butenolide structures, which are cyclic analogs of this compound. Microbial systems can modify these core structures through reactions such as hydroxylation, epoxidation, and oxidation, leading to the generation of new structural analogs with potentially altered biological activities frontiersin.org.

Isolation and Characterization of Naturally Occurring Analogs from Biological Sources

A diverse range of natural products structurally analogous to this compound have been isolated from various biological sources, including terrestrial and marine fungi, plants, and bacteria. These analogs often feature a core butenolide or furanone ring system, which can be considered cyclized and derivatized versions of the parent compound's backbone. The isolation and characterization of these molecules have significantly contributed to the understanding of natural product diversity and have provided a wealth of compounds for biological screening.

Fungi, particularly from the genera Aspergillus and Penicillium, are prolific producers of butenolide and furanone derivatives. For instance, numerous butenolide derivatives have been isolated from the endophytic fungus Aspergillus terreus. These compounds are typically characterized using a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the planar structure and relative stereochemistry. The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra or by chemical derivatization, such as the modified Mosher's method nih.govnih.govnih.gov.

Marine organisms are another rich source of structurally unique furanone derivatives. Co-culture of marine-derived fungi, such as Aspergillus sclerotiorum and Penicillium citrinum, has been shown to induce the production of novel furanones researchgate.net. The red alga Delisea pulchra is known to produce a range of brominated furanones nih.govnih.gov. The characterization of these marine natural products follows similar spectroscopic methodologies as those used for terrestrial isolates.

The following tables summarize the isolation and characterization of some naturally occurring analogs of this compound.

Table 1: Naturally Occurring Butenolide Derivatives

| Compound Name | Source Organism | Key Characterization Methods | Reference(s) |

|---|---|---|---|

| Butyroscavin | Aspergillus terreus (soil fungus) | ESIMS, 1D & 2D NMR | researchgate.netresearchgate.net |

| Butyrolactone I | Aspergillus terreus | ESIMS, 1D & 2D NMR | researchgate.netresearchgate.net |

| Asperteretal J | Aspergillus terreus SGP-1 (endophytic fungus) | HRESIMS, 1D & 2D NMR, Optical Rotation | nih.govnih.gov |

| Asperteretal K | Aspergillus terreus SGP-1 (endophytic fungus) | HRESIMS, 1D & 2D NMR, Optical Rotation | nih.govnih.gov |

| Aspernolides H-J | Aspergillus sp. CBS-P-2 | 1D & 2D NMR, HR-ESI-MS, CD Analysis | doaj.org |

Table 2: Naturally Occurring Furanone Derivatives

| Compound Name | Source Organism | Key Characterization Methods | Reference(s) |

|---|---|---|---|

| Butanolide A | Penicillium sp. S-1-18 (Antarctic marine-derived fungus) | 1D & 2D NMR, MS, Modified Mosher's Method, ECD | nih.govtandfonline.com |

| Sclerotiorumin A | Co-culture of Aspergillus sclerotiorum and Penicillium citrinum (marine-derived fungi) | Spectroscopic Data | researchgate.net |

| Sclerotiorumin B | Co-culture of Aspergillus sclerotiorum and Penicillium citrinum (marine-derived fungi) | Spectroscopic Data | researchgate.net |

| Penicifuranone A | Penicillium paxilli ga254 (soil-derived fungus) | 1D & 2D NMR (HSQC, COSY, HMBC) | tandfonline.com |

| (5S)-cis-gregatin B | Dendrothyrium variisporum (endophytic fungus) | 1D & 2D NMR, HRESIMS, ECD | nih.gov |

| Graminin D | Dendrothyrium variisporum (endophytic fungus) | 1D & 2D NMR, HRESIMS | nih.gov |

Future Research Directions and Unexplored Avenues for 4 Hydroxy 3 Methylbut 3 En 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency

The classical synthesis of 3-methylpentane-2,4-dione, the keto precursor to 4-hydroxy-3-methylbut-3-en-2-one, involves the C-alkylation of pentane-2,4-dione (acetylacetone). A common method utilizes methyl iodide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972). orgsyn.org However, this method can suffer from drawbacks, including the formation of dialkylation byproducts (3,3-dimethylpentane-2,4-dione) and the need for extended reaction times under reflux. orgsyn.org

Future research should focus on developing more efficient, selective, and sustainable synthetic routes. Key areas for improvement include:

Advanced Catalysis: Exploring phase-transfer catalysis could offer milder reaction conditions and improved yields, as has been demonstrated for other 3-substituted pentane-2,4-diones. unirioja.es The use of catalysts that can precisely control mono-alkylation over di-alkylation is a significant challenge and a primary goal for future synthetic strategies.

Green Chemistry Approaches: Current methods often rely on traditional organic solvents and require significant energy input. orgsyn.org Future syntheses could explore solvent-free conditions or the use of greener, bio-based solvents. acs.org Additionally, developing catalytic systems that operate at lower temperatures would enhance the energy efficiency of the process.

Alternative Alkylating Agents: A novel approach involves the in-situ generation of more reactive iodo derivatives from less expensive chloro derivatives, following the Finkelstein reaction. researchgate.net Applying this to the synthesis of 3-methylpentane-2,4-dione could provide a more cost-effective and industrially scalable method. Further research into novel methylating agents that are less toxic and more efficient than methyl iodide is also warranted.

Table 1: Comparison of Synthetic Methodologies for 3-Alkyl-pentane-2,4-diones

| Method | Reagents | Advantages | Challenges for Future Research | References |

| Classical Alkylation | Pentane-2,4-dione, Methyl Iodide, K₂CO₃, Acetone | Well-established procedure. | Formation of dialkylation byproducts, long reaction times, moderate yields. | orgsyn.org |

| Phase-Transfer Catalysis | Pentane-2,4-dione, Alkyl Halide, Phase-Transfer Catalyst (e.g., Tetrabutylammonium salts) | Can provide higher yields under milder conditions. | Catalyst cost and recyclability, optimization for specific substrates. | unirioja.esresearchgate.net |

| Finkelstein-based Method | Pentane-2,4-dione, Chloro-alkane, NaI, Ketone Solvent (e.g., MIBK) | Uses cheaper chloro-alkanes, efficient. | Separation of C- vs. O-alkylation products, purification steps. | researchgate.net |

Elucidation of Complete Tautomeric Profiles in Diverse Chemical Environments

This compound is the enol form in a tautomeric equilibrium with 3-methylpentane-2,4-dione. cymitquimica.comnih.gov The position of this equilibrium is highly sensitive to the chemical environment, including the solvent, temperature, and concentration. While the tautomerism of the parent compound, pentane-2,4-dione, has been studied extensively, the specific profile of the 3-methyl derivative presents opportunities for more detailed investigation. missouri.educdnsciencepub.comresearchgate.net

Future research should aim to:

Map Solvent Effects: Systematically quantify the keto-enol equilibrium constant in a wide array of solvents, from non-polar (like cyclohexane) to highly polar and hydrogen-bonding solvents (like water and DMSO). cdnsciencepub.com This would involve using techniques like ¹H NMR spectroscopy to determine the relative concentrations of the tautomers. biopchem.educationed.gov While it is known that polar solvents generally shift the equilibrium toward the more polar keto form, a comprehensive dataset for 3-methylpentane-2,4-dione is needed. missouri.edubiopchem.education

Computational Modeling: Employ high-level computational methods, such as density functional theory (DFT), to model the tautomeric equilibrium. nih.gov Such studies can calculate the relative energies and dipole moments of the keto and enol forms, providing insights into the factors that stabilize each tautomer in the gas phase and in solution. nih.govbiopchem.education These models can then be validated against experimental data.

Temperature and Concentration Dependence: Investigate the thermodynamic parameters (ΔH°, ΔS°) of tautomerization by performing variable-temperature NMR studies. cdnsciencepub.combiopchem.education Understanding how entropy and enthalpy drive the equilibrium in different solvents can lead to precise control over the tautomeric composition. cdnsciencepub.com

Table 2: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale | Future Research Focus | References |

| Solvent Polarity | Increasing polarity generally favors the keto form. | The keto form is often considered more polar and is better stabilized by polar solvents. | Quantify equilibrium in a broad, standardized set of solvents for the 3-methyl derivative. | missouri.edubiopchem.education |

| Hydrogen Bonding | H-bond donating/accepting solvents can disrupt the intramolecular H-bond of the enol, affecting stability. | Solvents like DMSO can act as strong H-bond acceptors, competing with the intramolecular bond. | Elucidate the specific interactions (solute-solvent vs. intramolecular) in various protic and aprotic media. | cdnsciencepub.com |

| Substituents | Electron-donating groups (like methyl) on the α-carbon can influence the equilibrium. | Substituents alter the relative electronic stability of the keto and enol forms. | Isolate the electronic effect of the methyl group compared to other electron-donating and -withdrawing groups. | ed.gov |

| Temperature | Affects the equilibrium constant based on the enthalpy of tautomerization. | Allows for determination of thermodynamic parameters (ΔH°, ΔS°). | Perform detailed variable-temperature studies to build a complete thermodynamic profile. | cdnsciencepub.combiopchem.education |

Exploration of Undiscovered Reactivity Patterns and Synthetic Applications

The dual reactivity of the 3-methylpentane-2,4-dione system, through both its keto and enol tautomers, makes it a versatile building block in organic synthesis. It is a well-known precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles via condensation reactions with hydrazine (B178648) or hydroxylamine (B1172632), respectively. unirioja.es

Future research can build upon this foundation to explore new frontiers:

Asymmetric Catalysis: The prochiral center at the C3 position of pentane-2,4-dione makes the synthesis of chiral 3-substituted derivatives a key target. While methods for the asymmetric alkylation of β-keto esters are common, the development of highly enantioselective methods for β-diketones like this remains an area ripe for exploration. Future work could focus on palladium-catalyzed asymmetric allylic alkylation or other transition-metal-catalyzed processes to install a chiral center with high control. fishersci.ca

Novel Heterocycle Synthesis: Beyond simple pyrazoles and isoxazoles, the dicarbonyl functionality can be used to construct more complex and medicinally relevant heterocyclic scaffolds. researchgate.net Research into multi-component reactions involving 3-methylpentane-2,4-dione could yield novel libraries of compounds for biological screening. mdpi.com

Coordination Chemistry: As a bidentate ligand, 3-methylpentane-2,4-dione can form stable complexes with a wide range of metal ions. researchgate.net The resulting coordination complexes have applications in catalysis and materials science. unirioja.es Future studies could explore the synthesis of novel metallomesogens (liquid crystals containing metals) or catalysts where the ligand's methyl group tunes the steric and electronic properties of the metal center. unirioja.es

Oxidative and Reductive Chemistry: The reactivity of the compound towards modern oxidative and reductive reagents is not fully explored. For instance, peroxynitrite has been shown to promote its aerobic oxidation. sigmaaldrich.comchemicalbook.com A systematic investigation of its behavior in other modern catalytic oxidation and reduction systems could reveal new synthetic transformations.

Design of Bioactive Molecules Based on its Core Structural Features

The β-diketone motif is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govresearchgate.net This structural unit is found in COX-2 inhibitors and natural products like curcuminoids, which exhibit anticancer and neuroprotective properties. researchgate.net

Future research in this area should focus on using the this compound/3-methylpentane-2,4-dione core to design novel bioactive molecules:

Scaffold for Drug Discovery: The compound can serve as a starting point for the synthesis of new classes of therapeutic agents. researchgate.net Its ability to be elaborated into various heterocyclic systems (pyrazoles, isoxazoles, etc.) is particularly valuable. unirioja.esresearchgate.net Future work should involve creating libraries of derivatives and screening them for various biological activities, such as anti-inflammatory, antimicrobial, or anticancer effects. nih.govresearchgate.net

Fragment-Based Drug Design: The relatively simple structure of 3-methylpentane-2,4-dione makes it an ideal fragment for use in fragment-based lead design (FBLD). This approach involves identifying small molecules that bind weakly to a biological target, which are then optimized into more potent leads. chemsrc.com The diketone moiety is an excellent metal-chelating fragment and could be used to design inhibitors for metalloenzymes. chemsrc.com

Pro-drugs and Delivery Systems: The β-diketone structure can be incorporated into larger molecules to modulate properties like solubility and bioavailability. The reversible nature of metal chelation could be exploited for the design of metal-based drugs or diagnostic agents.

Q & A

Q. What strategies resolve contradictions in reported 1H^1H1H-NMR chemical shifts for this compound across studies?

- Methodological Answer : Discrepancies may arise from solvent effects (CDCl vs. DMSO-d), concentration, or impurities. Researchers should: (i) Reproduce spectra under identical conditions (solvent, temperature). (ii) Use 2D NMR (COSY, HSQC) to assign overlapping signals. (iii) Cross-validate with X-ray crystallography (e.g., C=O bond length ~1.22 Å) when single crystals are obtainable .

Q. How does the compound’s tautomeric equilibrium (keto-enol) influence its biological activity in enzyme inhibition studies?

- Methodological Answer : The enol tautomer may exhibit stronger hydrogen-bonding with active sites (e.g., kinases). To study this: (i) Use -NMR in DO to monitor tautomer ratios (keto δ ~210 ppm; enol δ ~180 ppm). (ii) Perform molecular docking (AutoDock Vina) with both tautomers. (iii) Corrogate activity assays (IC) with tautomer populations quantified via UV-Vis spectroscopy (λ shifts between tautomers) .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare the oxidation rates of this compound with analogs?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track enone conjugation loss (decrease at λ ~240 nm). Pseudo-first-order conditions (excess oxidizing agent, e.g., KMnO) simplify rate calculations. Arrhenius plots (ln k vs. 1/T) reveal activation energies. Control for solvent polarity (e.g., water vs. acetonitrile) and pH effects (buffered solutions) .

Q. What statistical approaches address batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical factors (catalyst loading, temperature). Design of Experiments (DoE) with response surface methodology (RSM) optimizes parameters. Replicate syntheses (n ≥ 3) and report confidence intervals (95%) for yields. Outlier detection (Grubbs’ test) minimizes variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.